The synthesis of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of n-butyl vinyl ether with trifluoroacetic anhydride. This reaction is performed under controlled conditions to ensure the formation of the desired product. The process can be optimized by adjusting parameters such as temperature and reaction time to maximize yield and purity.
For industrial applications, continuous synthesis methods are employed. This involves the continuous introduction of starting materials like vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. The product is then continuously extracted, allowing for efficient and rapid production of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.
The molecular formula for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is CHFO. The structure includes a butoxy group (-O-CH) attached to a carbon skeleton that features a carbonyl group (C=O) and a double bond (C=C). The trifluoromethyl group (-CF) significantly influences the compound's electronic properties and reactivity.
The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability against nucleophilic attack, making it a valuable intermediate in synthetic organic chemistry .
4-Butoxy-1,1,1-trifluorobut-3-en-2-one participates in various chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide may be used as oxidizing agents. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Nucleophilic substitution can involve amines or thiols under mild conditions .
The main products from these reactions include:
The mechanism of action for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity towards nucleophiles. For instance, when reacted with phenylmagnesium bromide, the compound undergoes nucleophilic addition leading to the formation of substituted products. Similarly, organozinc compounds can react with the carbonyl group through 1,2-addition mechanisms .
In biochemical contexts, this compound may interact with various biological molecules due to its electrophilic nature. Its unique structure allows it to participate in diverse pathways that could lead to significant biological activity .
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is typically a colorless to yellow liquid at room temperature. Its boiling point and melting point have not been extensively documented but are expected to align with similar fluorinated compounds.
The compound exhibits stability under standard conditions but can undergo reactions typical of α,β-unsaturated ketones. Its trifluoromethyl group contributes to its unique reactivity profile compared to non-fluorinated analogs.
Key properties include:
4-Butoxy-1,1,1-trifluorobut-3-en-2-one has several applications across different scientific fields:
It serves as an important intermediate in synthesizing various organic compounds.
Due to its unique properties, it is utilized as a building block in developing pharmaceuticals.
The compound is also explored in synthesizing advanced materials with specific desired properties .
4-Butoxy-1,1,1-trifluorobut-3-en-2-one possesses the systematic IUPAC name (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one, explicitly denoting the (E)-configuration about the carbon-carbon double bond. This stereochemical designation is crucial as the spatial arrangement significantly influences both the compound's reactivity and physical properties. The molecular formula C₈H₁₁F₃O₂ corresponds to an average molecular mass of 196.17 g/mol, with the monoisotopic mass precisely measured at 196.071114 g/mol [1].
The compound's structural identity is comprehensively captured through several identifier systems:
Alternative nomenclature reflects historical naming conventions and regional variations:
Table 1: Core Chemical Identifiers of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Identifier Type | Value |
---|---|
Systematic IUPAC Name | (3E)-4-Butoxy-1,1,1-trifluorobut-3-en-2-one |
Molecular Formula | C₈H₁₁F₃O₂ |
Average Mass | 196.17 g/mol |
Monoisotopic Mass | 196.071114 g/mol |
Primary CAS Registry Number | 109317-78-4 |
ChemSpider ID | 4648144 |
MDL Number | MFCD09259041 |
The canonical SMILES representation (O=C(/C=C/OCCCC)C(F)(F)F) encodes the structural connectivity and stereochemistry, confirming the trans configuration about the enone double bond. This electronically polarized structure features a conjugated system where the trifluoromethyl ketone strongly withdraws electrons while the butoxy group donates electrons, creating a push-pull system that dominates its reactivity profile [3].
The development of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is intrinsically linked to broader advances in β-alkoxyvinyl trifluoromethyl ketone chemistry during the late 20th century. These compounds emerged as specialized synthons when medicinal chemists began systematically exploring the "fluorine effect" – the strategic placement of fluorine atoms or fluorinated groups to modulate the bioavailability, metabolic stability, and target binding of pharmacophores. The synthesis of β-alkoxyvinyl trifluoromethyl ketones represented a solution to the inherent instability and synthetic challenges associated with simpler trifluoromethyl ketones, which often suffer from hydration equilibrium and gem-diol formation in aqueous environments [3] [4].
The historical trajectory of these compounds began with smaller analogs. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (C₆H₇F₃O₂) was first reported in the chemical literature during the 1980s and quickly established itself as a versatile precursor to trifluoromethyl-containing heterocycles. The extension to butoxy and higher alkoxy homologs followed as chemists sought to fine-tune the lipophilicity and steric profile of these intermediates for specific applications. The butoxy derivative specifically offered enhanced lipophilicity (logP ≈ 2.3) compared to its ethoxy and methoxy counterparts, making it particularly valuable for synthesizing compounds requiring membrane permeability [4] [6] [10].
Industrial-scale availability of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one emerged in the early 2000s, facilitated by improved synthetic protocols that addressed the challenges of regioselective formation of the (E)-isomer and stabilization of the electron-deficient enone system. Commercial suppliers now typically recommend cold-chain transportation and storage at controlled temperatures to maintain the compound's integrity, reflecting the practical considerations that accompanied its adoption as a building block [3]. This logistical requirement underscores the compound's sensitivity despite its relative stability compared to non-alkoxylated analogs.
Table 2: Evolution of β-Alkoxyvinyl Trifluoromethyl Ketones in Synthetic Chemistry
Time Period | Development Milestone | Impact on Butoxy Derivative |
---|---|---|
1980s | First synthesis of 4-ethoxy analog | Established core synthesis methodology |
Early 1990s | Discovery of heterocycle-forming reactions | Revealed potential for pharmaceutical building blocks |
Late 1990s | Commercial availability of ethoxy derivative | Validated market need for fluorinated synthons |
Early 2000s | Introduction of butoxy homolog | Addressed need for lipophilic variants |
2010-Present | Application in agrochemical synthesis | Expanded utility beyond pharmaceutical scope |
4-Butoxy-1,1,1-trifluorobut-3-en-2-one has emerged as a privileged building block in organofluorine chemistry due to its dual electrophilic centers (β-carbon of enone and carbonyl carbon) and the versatility of the trifluoromethyl group. This unique combination enables its participation in diverse reaction manifolds, leading to structurally complex fluorinated molecules that would otherwise require multi-step syntheses [3] [5].
The compound serves as a linear precursor for constructing nitrogen-containing heterocycles with pharmaceutical relevance. Its reaction with binucleophiles like hydrazines affords highly substituted pyrazoles bearing the trifluoromethyl group—a motif increasingly prevalent in bioactive molecules. These transformations typically proceed via Michael-type addition followed by intramolecular cyclization and dehydration. The butoxy chain provides enhanced solubility in organic media during these transformations compared to shorter-chain analogs, facilitating higher reaction concentrations and improved yields. Additionally, the compound participates in [4+2] cycloadditions with dienophiles and forms dihydropyran derivatives when reacted with oxygen nucleophiles under acidic conditions [6] [8].
The polarized enone system exhibits distinctive reactivity toward organometallic reagents. With organozinc compounds, the reaction proceeds through 1,2-addition to the carbonyl group, yielding β-alkylated enol ethers. In contrast, organomagnesium reagents (Grignard reagents) preferentially attack the β-position, displacing the butoxy group to form substituted vinyl trifluoromethyl ketones. This divergent reactivity provides synthetic chemists with a powerful strategy for structural diversification [4] [8]:
$$\ce{\underset{\text{Butoxy enone}}{C8H11F3O2} + \underset{\text{Organozinc}}{RZnX} -> \underset{\text{1,2-Addition product}}{R-C(OH)(CF3)CH=CHOBut}}$$$$\ce{ + \underset{\text{Grignard}}{R'MgBr} -> \underset{\text{Substitution product}}{R'-CH=C(CF3)-C(O)But} + Mg(OBr)OR''}$$
The electron-deficient double bond also serves as an excellent Michael acceptor. This property has been exploited in reactions with stabilized carbanions, exemplified by its reaction with diethyl malonate anion. Research has demonstrated that 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with alkali metal salts of diethyl malonate to form fluorinated organo-alkali metal complexes, characterized by X-ray crystallography. These complexes serve as precursors to trifluoromethyl-functionalized carboxylic acids and ketones after decarboxylation—a transformation highly relevant to producing non-steroidal anti-inflammatory drug (NSAID) analogs [8].
Derivatization at the carbonyl group provides access to fluorinated amino acid precursors. The compound undergoes condensation reactions with amino compounds to form enol-protected β-amino ketones, which can be hydrolyzed to N-protected α-amino acids bearing a -CF₃ group at the β-position. These unnatural amino acids serve as critical components in peptide-based pharmaceuticals where enhanced metabolic stability and conformational restraint are desired. The butoxy group's steric bulk compared to ethoxy analogs can impart enhanced stereoselectivity in these transformations [4] [5].
In agrochemical synthesis, the compound has been utilized to construct farnesyltransferase inhibitors—molecules that disrupt essential biosynthetic pathways in insects and fungi. The trifluoromethyl group's ability to mimic methyl groups while resisting metabolic degradation makes derivatives particularly effective as pest control agents with favorable environmental persistence profiles [3] [6]. The butoxy chain specifically enhances the lipophilicity required for cuticular penetration in insecticidal applications.
Table 3: Synthetic Applications of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3